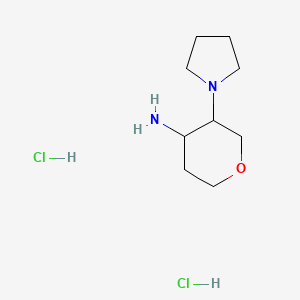

3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride

Description

BenchChem offers high-quality 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-pyrrolidin-1-yloxan-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c10-8-3-6-12-7-9(8)11-4-1-2-5-11;;/h8-9H,1-7,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMRRDQCTZQWEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2COCCC2N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Unveiling the Biological Targets of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive, multi-pronged strategy for the identification and validation of biological targets for the novel chemical entity, 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride. In the absence of pre-existing biological data for this compound, we present a systematic workflow that begins with robust in silico prediction methodologies to generate initial hypotheses. These computational predictions are then rigorously tested through a tiered approach of experimental validation, encompassing biochemical and cell-based assays. By integrating computational and experimental data, this guide provides a scientifically sound framework for elucidating the mechanism of action of this promising molecule, thereby accelerating its potential translation into a therapeutic candidate. The principles and protocols detailed herein are designed to be broadly applicable to the target identification challenges posed by other novel small molecules.

Introduction: The Challenge and Opportunity of a Novel Scaffold

The compound 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride presents a unique chemical architecture, combining a pyrrolidine moiety, a common feature in many FDA-approved drugs, with an oxane ring.[1] The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known for its ability to explore pharmacophore space in three dimensions.[2] This structural complexity suggests the potential for high-affinity and selective interactions with biological macromolecules. However, as a novel chemical entity, its biological targets and therapeutic potential remain uncharted.

This document serves as a technical roadmap for researchers and drug development professionals to systematically identify and validate the biological targets of 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride. Our approach is rooted in a logical progression from computational prediction to experimental confirmation, a strategy designed to be both time and resource-efficient.[3] By following the methodologies outlined in this guide, research teams can effectively de-orphan this compound and build a strong foundation for future drug development programs.

The In Silico Starting Point: Predicting Potential Targets

The initial phase of target identification for a novel compound should leverage the power of computational chemistry and bioinformatics.[4] These in silico methods provide a cost-effective means to generate a ranked list of potential biological targets, which can then be prioritized for experimental validation.[5]

Ligand-Based Approaches: Learning from Known Bioactive Molecules

Ligand-based methods compare our query molecule to vast databases of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

-

Chemical Similarity Searching: The first step is to conduct similarity searches against comprehensive chemical databases such as PubChem, ChEMBL, and DrugBank.[6][7][8][9] These databases contain information on millions of bioactive molecules and their associated targets.[10] Tools for 2D and 3D similarity searching can identify compounds with comparable structural features or pharmacophores to 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride.

-

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for binding to a specific target. By building a pharmacophore model based on our query compound, we can screen for known drugs or tool compounds that share this pharmacophoric fingerprint.

-

Quantitative Structure-Activity Relationship (QSAR): If a series of analogs of our compound with varying activity are synthesized, QSAR models can be developed to correlate specific structural features with biological activity. While not immediately applicable to a single novel compound, this method is invaluable as a program matures.

Structure-Based Approaches: Docking into the Proteome

When high-resolution 3D structures of potential protein targets are available, structure-based methods can provide valuable insights into binding interactions.

-

Reverse Docking (Panel Docking): This powerful technique involves docking our query molecule into the binding sites of a large collection of proteins with known structures.[3][5] Scoring functions are used to predict the binding affinity and pose of the molecule in each site. Targets that consistently show favorable docking scores are prioritized for further investigation. This approach can help identify both primary targets and potential off-target interactions.[5]

In Silico Workflow and Hypothetical Output

The following diagram illustrates a typical in silico target prediction workflow:

Caption: In silico target prediction workflow.

The output of this in silico investigation would be a prioritized list of potential biological targets, as shown in the hypothetical table below:

| Predicted Target | In Silico Method(s) | Confidence Score | Rationale |

| Kinase X | Similarity, Docking | High | High structural similarity to known kinase inhibitors; favorable docking score in the ATP-binding pocket. |

| GPCR Y | Pharmacophore | Medium | Shared pharmacophoric features with known GPCR ligands. |

| Enzyme Z | Reverse Docking | Medium | Consistent high docking score across multiple crystal structures. |

| Ion Channel A | Similarity | Low | Low structural similarity to known channel modulators. |

Experimental Validation: From Prediction to Confirmation

While in silico methods are invaluable for hypothesis generation, experimental validation is essential to confirm these predictions and definitively identify the biological targets of 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride.[11][12][13] A tiered approach, starting with broad screening and progressing to more focused assays, is recommended.

Biochemical Assays: Direct Target Interaction

Biochemical assays provide direct evidence of a compound's interaction with a purified protein target.

-

Enzyme Inhibition Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of our compound. A dose-dependent decrease in enzyme activity would indicate inhibition.

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (KD) of the compound to the target protein, providing quantitative evidence of interaction.

Cell-Based Assays: Target Engagement in a Biological Context

Cell-based assays are crucial for confirming that the compound interacts with its target in a more physiologically relevant environment.

-

Phenotypic Screening: The compound can be tested in a panel of cell lines relevant to the predicted targets' biological pathways. A specific cellular phenotype (e.g., inhibition of proliferation, induction of apoptosis) can provide clues about the compound's mechanism of action.

-

Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. By heating cell lysates treated with the compound and then quantifying the amount of soluble target protein, a shift in the melting temperature confirms target engagement.[12]

-

Genetic Approaches (CRISPR/RNAi): To further validate a target, its expression can be knocked down or knocked out using technologies like RNA interference (RNAi) or CRISPR-Cas9.[13][14] If the cellular phenotype observed with the compound is recapitulated by reducing the expression of the target protein, it provides strong evidence for a direct link between the target and the compound's activity.[14]

Experimental Workflow and Protocol Example

The following diagram illustrates a typical experimental validation workflow:

Caption: Experimental target validation workflow.

Protocol Example: Generic Enzyme Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer, purified enzyme solution, and substrate solution at their optimal concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed amount of the enzyme to each well.

-

Add serial dilutions of the compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Pre-incubate the enzyme and compound for a specified time at the optimal temperature.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress over time by measuring the formation of the product (e.g., using a spectrophotometer or fluorometer).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each compound concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

-

Data Integration and Hypothesis Generation

The true power of this approach lies in the integration of data from both in silico and experimental investigations. A strong candidate target will be one that was predicted by multiple computational methods and subsequently validated in both biochemical and cell-based assays.

The convergence of these data streams allows for the formulation of a robust hypothesis regarding the mechanism of action of 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride. This hypothesis can then be further tested in more complex biological systems, such as animal models of disease.

Caption: Integration of computational and experimental data.

Conclusion

The journey from a novel chemical entity to a potential therapeutic is a challenging one, with target identification being a critical first step. This guide has provided a systematic and scientifically rigorous framework for elucidating the biological targets of 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride. By embracing a multi-disciplinary approach that combines the predictive power of in silico methods with the definitive nature of experimental validation, researchers can unlock the therapeutic potential of this and other novel compounds. The successful identification and validation of a biological target will not only illuminate the compound's mechanism of action but also pave the way for lead optimization and preclinical development.

References

-

In Silico Target Prediction for Small Molecules. PubMed. [Link]

-

In Silico Target Prediction. Creative Biolabs. [Link]

-

Recent Advances in In Silico Target Fishing. MDPI. [Link]

-

From in silico target prediction to multi-target drug design: current databases, methods and applications. PubMed. [Link]

-

How to experimentally validate drug-target interactions? ResearchGate. [Link]

-

Target Identification and Validation (Small Molecules). University College London. [Link]

-

Drug Target Identification & Validation. Horizon Discovery. [Link]

-

Chemistry and Biology Databases. Cambridge MedChem Consulting. [Link]

-

Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]

-

A Strategic Guide to Chemical Databases in Modern Drug Development. DrugPatentWatch. [Link]

-

The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. Isomorphic Labs. [Link]

-

Public Chemical Databases. Chemistry LibreTexts. [Link]

-

List of useful databases. University of Cambridge. [Link]

-

3-Aminopyrrolidine dihydrochloride. PubChem. [Link]

-

3-Aminopyrrolidine. PubChem. [Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

Pyrrolidine. Wikipedia. [Link]

- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Pyrrolidin-3-one. PubChem. [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

-

Pyrrolidine. PubChem. [Link]

-

DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL 4-AMINOANTIPYRINE DERIVATIVES AND EVALUATION OF THEIR ACTIVITY AS ANALGESI. SciSpace. [Link]

-

Open Targets Platform. Open Targets. [Link]

-

MeSH Trace. MeSH Trace. [Link]

-

Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PubMed Central. [Link]

-

1-(Oxane-4-carbonyl)piperidin-4-amine. PubChem. [Link]

-

1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation. ResearchGate. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chemistry and Biology Databases | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. drugpatentwatch.com [drugpatentwatch.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. List of useful databases | Chemistry Library [library.ch.cam.ac.uk]

- 10. lifechemicals.com [lifechemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. Drug Target Identification & Validation [horizondiscovery.com]

- 14. wjbphs.com [wjbphs.com]

Interpreting NMR and mass spectrometry data of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride

Topic: Interpreting NMR and mass spectrometry data of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

A Guide to NMR and MS Interpretation for Medicinal Chemistry Scaffolds

Executive Summary

The structural validation of heterocyclic building blocks is the bedrock of reproducible drug discovery. 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride presents a specific set of analytical challenges: it contains two distinct nitrogen centers (primary and tertiary), a saturated oxygen heterocycle (oxane/tetrahydropyran), and two chiral centers at positions 3 and 4, leading to potential cis/trans diastereomers.

This guide provides a rigorous framework for interpreting the Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data of this compound. We move beyond simple peak-picking to explore the stereochemical assignments and salt-form validation required for high-integrity research.

Part 1: Structural Analysis & Theoretical Framework

Before touching the instrument, we must define the chemical entity. The "dihydrochloride" designation (

-

Molecular Formula:

-

Molecular Weight (Free Base): 170.25 g/mol

-

Molecular Weight (Salt): 243.17 g/mol

-

Stereochemistry: The 3,4-substitution pattern creates two relative stereochemical possibilities:

-

Trans (typically thermodynamically favored if diequatorial).

-

Cis (axial-equatorial).

-

Analytical Workflow

The following decision tree outlines the logical flow for characterizing this molecule, ensuring no critical data point is overlooked.

Figure 1: Analytical workflow for the structural elucidation of amine dihydrochloride salts.

Part 2: Mass Spectrometry (LC-MS/HRMS)

In the context of Electrospray Ionization (ESI), the dihydrochloride salt dissociates. You will not observe the mass of the salt (

Ionization Logic

-

Observed Ion:

at m/z 171.25 . -

Salt Confirmation: While positive mode ESI (

) detects the cation, negative mode (

Fragmentation Pathways

The fragmentation of this molecule is driven by

-

Loss of Ammonia (

): A neutral loss of 17 Da (m/z 171 -

Pyrrolidine Ring Ejection: The bond between the oxane C3 and the pyrrolidine N is labile under collision-induced dissociation (CID).

-

Ring Opening: The oxane ring may open, but this is usually a secondary pathway compared to amine-directed fragmentation.

Figure 2: Predicted ESI+ fragmentation pathways for 3-(Pyrrolidin-1-yl)oxan-4-amine.

Part 3: NMR Spectroscopy Strategy

The NMR interpretation of this molecule is non-trivial due to the salt form. Protonation locks the nitrogen lone pairs, preventing inversion and significantly shifting

Solvent Selection: The Critical Variable

-

Deuterium Oxide (

):-

Pros: Excellent solubility for dihydrochloride salts. Clean baseline (no solvent peaks).

-

Cons: Exchangeable protons (

,

-

-

Dimethyl Sulfoxide (

):-

Pros: Slows proton exchange. You will see the ammonium protons (

and -

Recommendation:Start with

to verify the salt stoichiometry (integration of NH protons). Use

-

Stereochemical Assignment (The H3-H4 Coupling)

The relative configuration of the pyrrolidine (at C3) and the amine (at C4) is the most critical structural feature.

-

Trans-Diaxial (

): If the substituents are equatorial, the protons H3 and H4 are axial. The Karplus equation predicts a large coupling constant ( -

Cis-Axial/Equatorial (

): If one substituent is axial and the other equatorial, the dihedral angle is

2D NMR Validation

-

COSY: Essential to trace the spin system from the oxane oxygen (H2/H6) to the core (H3/H4).

-

HSQC: Distinguishes the

carbons (C3, C4) from the -

NOESY:

-

Trans: Strong NOE between H3 and H5-axial, but no strong NOE between H3 and H4.

-

Cis: Strong NOE between H3 and H4 due to spatial proximity.

-

Part 4: Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Minimize viscosity broadening and prevent hygroscopic water uptake.

-

Dry the Sample: Ensure the dihydrochloride salt is dried under high vacuum (< 1 mbar) for 2 hours to remove lattice water.

-

Solvent Addition: Add 600

L of -

Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Do not heat significantly, as this increases proton exchange rates.

-

Reference: Add TMS (0.00 ppm) or rely on the residual DMSO quintet (2.50 ppm).

Protocol B: LC-MS Setup

Objective: Detect the free base and confirm purity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7

m particle size. -

Mobile Phase A: Water + 0.1% Formic Acid (FA).

-

Mobile Phase B: Acetonitrile + 0.1% FA.

-

Note: Do not use phosphate buffers; they suppress ionization.[1]

-

-

Gradient: 5% B to 95% B over 5 minutes. The polar amine will elute early (0.5 – 1.5 min).

Part 5: Data Synthesis & Interpretation[2]

The following table summarizes the expected chemical shifts in

| Position | Type | Multiplicity | Interpretation | |

| Ammonium | 8.0 - 8.5 | br s | Primary amine salt protons (integrates to 3H). | |

| Pyrrolidinium | 10.0 - 11.0 | br s | Tertiary amine salt proton (integrates to 1H). | |

| H4 | Oxane CH | 3.4 - 3.6 | m | |

| H3 | Oxane CH | 3.0 - 3.3 | m | |

| H2, H6 | Oxane | 3.8 - 4.1 | m | |

| Pyrrolidine | 3.0 - 3.5 | m | ||

| Pyrrolidine | 1.8 - 2.1 | m | Typical cyclic alkyl region. | |

| H5 | Oxane | 1.6 - 1.9 | m |

Troubleshooting "Missing" Peaks

If the integration of the ammonium protons is lower than expected (e.g., < 3H for the primary amine), the sample may contain residual water which is accelerating proton exchange.

-

Solution: Chill the probe to 280 K to slow exchange and sharpen the NH signals.

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on 2D NMR and stereochemical assignment).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for MS fragmentation and NMR shifts).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] (Tables for chemical shifts of heterocycles).

-

Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Online database for coupling constants and chemical shifts).

-

McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on alpha-cleavage mechanisms).

Sources

A Technical Guide to 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride: A Novel Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given its status as a relatively novel chemical entity, this document synthesizes available commercial information with theoretical applications and plausible synthetic methodologies, grounded in established chemical principles.

Introduction: The Potential of Substituted Oxanes in Medicinal Chemistry

The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, and the pyrrolidine moiety are both prevalent scaffolds in a multitude of biologically active compounds. The incorporation of an amino group and a pyrrolidine substituent on the oxane framework in 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride suggests its potential as a valuable building block for the synthesis of new chemical entities with diverse pharmacological profiles. The pyrrolidine ring, in particular, is a key component in numerous FDA-approved drugs, valued for its ability to introduce stereochemistry and explore three-dimensional pharmacophore space.[1][2] This guide will delve into the commercial availability, a proposed synthetic route, and the prospective applications of this compound in drug discovery.

Commercial Availability and Procurement

Currently, 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride is available from a limited number of specialized chemical suppliers. Researchers interested in procuring this compound for research and development purposes can source it from the following vendor:

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| BLDpharm | 1311313-80-0 | C9H20Cl2N2O | 243.17 | Available for online ordering.[3] |

Note: Pricing information is subject to change and should be confirmed directly with the supplier.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | 3-(pyrrolidin-1-yl)oxan-4-amine;dihydrochloride | Inferred |

| CAS Number | 1311313-80-0 | [3] |

| Molecular Formula | C9H20Cl2N2O | [3] |

| Molecular Weight | 243.17 g/mol | [3] |

| SMILES Code | C1CCNC1C2C(CCO2)N.Cl.Cl | Inferred |

| Physical Form | Solid (predicted) | General knowledge |

| Solubility | Soluble in water (predicted) | Dihydrochloride salt form |

Proposed Synthetic Pathway

Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-bromo-tetrahydro-4H-pyran-4-one

-

To a solution of tetrahydro-4H-pyran-4-one in a suitable solvent (e.g., diethyl ether or chloroform), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Reflux the mixture under inert atmosphere for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-tetrahydro-4H-pyran-4-one.

Step 2: Synthesis of 3-(Pyrrolidin-1-yl)tetrahydro-4H-pyran-4-one

-

Dissolve the crude 3-bromo-tetrahydro-4H-pyran-4-one in a polar aprotic solvent such as acetonitrile or DMF.

-

Add an excess of pyrrolidine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-(pyrrolidin-1-yl)tetrahydro-4H-pyran-4-one.

Step 3: Reductive Amination to form 3-(Pyrrolidin-1-yl)oxan-4-amine

-

Dissolve 3-(pyrrolidin-1-yl)tetrahydro-4H-pyran-4-one in a suitable solvent for reductive amination, such as methanol or dichloromethane.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).

-

Stir the reaction at room temperature for 12-24 hours.

-

Acidify the reaction mixture carefully with aqueous HCl to quench the excess reducing agent.

-

Basify the solution with aqueous NaOH and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the free base, 3-(pyrrolidin-1-yl)oxan-4-amine.

Step 4: Formation of the Dihydrochloride Salt

-

Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The dihydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Potential Applications in Drug Discovery and Development

The structural motifs present in 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride suggest several potential avenues for its application in medicinal chemistry. The pyrrolidine scaffold is a common feature in a wide array of therapeutic agents, contributing to their biological activity.[4]

Logical Relationship of Structural Features to Potential Applications

Caption: Potential applications based on the compound's structural features.

-

Central Nervous System (CNS) Agents: The pyrrolidine ring is a well-established pharmacophore in drugs targeting the CNS. For instance, certain pyrrolidine derivatives have demonstrated anticonvulsant properties.[2] The unique stereochemistry and conformational flexibility imparted by the oxane ring could lead to novel CNS-active compounds with improved selectivity and pharmacokinetic profiles.

-

Antimicrobial Agents: Various heterocyclic compounds containing oxazine and pyrrolidine rings have been reported to possess antibacterial and antifungal activities.[5] 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride could serve as a starting point for the development of new anti-infective agents.

-

Enzyme Inhibitors: The primary amine group can act as a crucial hydrogen bond donor, interacting with the active sites of various enzymes. This makes the molecule a promising scaffold for the design of inhibitors for targets such as kinases, proteases, or other enzymes implicated in disease.

It is important to emphasize that these are theoretical applications based on the known pharmacology of related structures. Experimental validation through screening and lead optimization would be necessary to confirm any biological activity.

Conclusion

3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride represents an intriguing, yet underexplored, chemical entity for drug discovery. Its commercial availability provides an opportunity for researchers to investigate its potential. While direct experimental data on its synthesis and biological activity are currently lacking, this guide offers a scientifically grounded framework for its potential synthesis and applications. As a novel building block, it holds promise for the development of new therapeutic agents across various disease areas.

References

-

化源网. 1311313-80-0_3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride. [Link]

-

BuyersGuideChem. Pyrrolidin-3-amine dihydrochloride suppliers and producers. [Link]

-

Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

ENAO Chemical Co., Ltd. Pharmaceuticals-Pyrrolidines. [Link]

-

MDPI. An Update on the Synthesis of Pyrrolo[3][6]benzodiazepines. [Link]

-

PubMed. Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][3][7]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

PubMed. Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

- Google Patents.

-

PubMed. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. [Link]

-

PubMed. Pharmacological Activities of Aminophenoxazinones. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1311313-80-0|3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaji.net [oaji.net]

- 6. Pyrrolidin-3-amine dihydrochloride suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 7. chem960.com [chem960.com]

Stereochemical Profiling and Synthesis of 3-(Pyrrolidin-1-yl)oxan-4-amine Dihydrochloride

This guide outlines the stereochemical profiling, synthesis, and resolution of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride . It is designed for medicinal chemists and process scientists requiring a rigorous understanding of this vicinal diamine scaffold.

Introduction & Structural Analysis

The molecule 3-(Pyrrolidin-1-yl)oxan-4-amine (also known as 4-amino-3-(pyrrolidin-1-yl)tetrahydropyran) represents a privileged vicinal diamine scaffold. The incorporation of a polar tetrahydropyran (oxane) ring reduces lipophilicity (LogP) compared to cyclohexane analogs, a critical parameter in optimizing drug-like properties (DMPK).

The presence of two adjacent chiral centers at C3 and C4 generates four distinct stereoisomers. Understanding the thermodynamic and kinetic accessibility of these isomers is prerequisite to its application as a fragment in kinase inhibitors or GPCR ligands.

Stereoisomer Landscape

The molecule possesses two stereogenic centers, resulting in

-

Trans-Diastereomer (Racemate A): (3R,4R) and (3S,4S)

-

Cis-Diastereomer (Racemate B): (3R,4S) and (3S,4R)

Conformational Analysis

The oxane ring adopts a chair conformation. The stability of the isomers is governed by 1,3-diaxial interactions and gauche interactions between the substituents.

-

Trans-Isomer (Diequatorial): The bulky pyrrolidinyl group and the amino group can both adopt an equatorial orientation. This is the thermodynamic minimum (

) and is generally the major product of thermodynamic equilibration. -

Cis-Isomer (Axial-Equatorial): One substituent must occupy an axial position. Due to the steric bulk of the pyrrolidine ring (

-value

Stereoselective Synthesis Strategy

To access the specific enantiomers, a route relying on the regioselective opening of an epoxide followed by stereocontrolled amination is recommended.

Synthetic Workflow (DOT Diagram)

The following decision tree illustrates the divergence between cis and trans synthetic routes.

Figure 1: Stereodivergent synthetic pathways for accessing cis and trans isomers.

Detailed Protocol: Trans-Isomer Synthesis

This route utilizes the thermodynamic preference for the equatorial amine during reductive amination.

Step 1: Epoxidation

-

Reagents: 3,6-dihydro-2H-pyran, m-CPBA (meta-chloroperoxybenzoic acid), DCM.

-

Mechanism: Concerted syn-addition of oxygen to the alkene.

-

Protocol: To a stirred solution of 3,6-dihydro-2H-pyran (1.0 eq) in DCM at 0°C, add m-CPBA (1.1 eq) portion-wise. Stir overnight at RT. Quench with saturated Na2S2O3 and NaHCO3.

Step 2: Epoxide Opening (Regioselective)

-

Reagents: Pyrrolidine (excess), Ethanol or Water.

-

Mechanism: S_N2 attack. The pyrrolidine attacks the epoxide. While regioselectivity (C3 vs C4) is often poor in unsubstituted pyrans, the resulting regioisomers (3-pyrrolidinyl-4-hydroxy vs 4-pyrrolidinyl-3-hydroxy) are enantiomeric pairs if the starting material is achiral, but structurally distinct. Note: Analytical separation of regioisomers may be required here if attack is not selective.

-

Outcome: Formation of trans-3-(pyrrolidin-1-yl)oxan-4-ol.

Step 3: Oxidation to Ketone

-

Reagents: Oxalyl chloride, DMSO, Et3N (Swern) or Dess-Martin Periodinane.

-

Goal: Destroy the C4 chiral center to reset stereochemistry for amination.

Step 4: Reductive Amination (The Stereocontrol Step)

-

Reagents: Ammonium acetate (NH4OAc, 10 eq), NaBH(OAc)3 (1.5 eq), DCE/AcOH.

-

Rationale: Sodium triacetoxyborohydride is a mild reducing agent. The formation of the imine followed by hydride delivery typically occurs from the axial face, leading to the equatorial amine (Trans isomer).

-

Salt Formation: Dissolve the free base in diethyl ether and add 4M HCl in dioxane dropwise to precipitate 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride .

Enantiomeric Resolution

Since the synthesis described above yields the racemic trans-diastereomer ((±)-trans), resolution is required to isolate the (3R,4R) or (3S,4S) enantiomer.

Chiral HPLC Method

This is the preferred method for rapid scale-up (gram scale).

| Parameter | Condition |

| Column | Chiralpak AD-H or IC (Amylose-based) |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min (Analytical) / 20 mL/min (Prep) |

| Detection | UV at 210 nm (Amine absorption) |

| Selectivity ( | Typically > 1.2 for vicinal diamines on these phases |

Diastereomeric Salt Crystallization

For multi-kilogram scale, classical resolution is cost-effective.

-

Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) or Mandelic acid.

-

Solvent: Ethanol/Water mixtures.

-

Process: Form the salt, heat to reflux, and cool slowly. The less soluble diastereomeric salt precipitates. Recrystallize to constant optical rotation.

Analytical Characterization

To validate the structure and stereochemistry, the following data points are critical.

Proton NMR ( H-NMR)

The coupling constant between H3 and H4 (

-

Trans-Isomer (Diequatorial): H3 and H4 are both axial. The diaxial coupling (

) is large.-

Expected

: 10 – 12 Hz.

-

-

Cis-Isomer (Axial-Equatorial): One proton is equatorial. The coupling (

) is smaller.-

Expected

: 3 – 5 Hz.

-

Mass Spectrometry

-

Parent Ion: [M+H]

= 171.15 (Calculated for C -

Fragmentation: Loss of NH

(17 Da) and pyrrolidine fragments.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 16: Stereoselective Synthesis).

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (Epoxide opening strategies).

-

PubChem Compound Summary. (2024). "Tetrahydro-2H-pyran-4-amine derivatives." National Center for Biotechnology Information.

Methodological & Application

In Vivo Animal Models for the Preclinical Evaluation of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride: Application Notes and Protocols

Introduction: A Hypothesis-Driven Approach to a Novel Chemical Entity

The compound 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride represents a novel chemical entity (NCE) for which the biological activity and therapeutic potential are yet to be defined. The structure, featuring a pyrrolidine ring, is a versatile scaffold found in numerous FDA-approved drugs, suggesting a broad range of potential biological activities, including but not limited to anticancer, anti-inflammatory, and central nervous system (CNS) applications. The presence of the oxane-amine moiety further introduces unique stereochemical and hydrogen-bonding features that could dictate its interaction with various biological targets.

Given the absence of established data, a hypothesis-driven approach is essential for the initial in vivo evaluation of this compound. This guide provides detailed application notes and protocols for testing 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride in three distinct and high-impact therapeutic areas: Oncology, Neuroprotection, and Inflammation. The selection of these areas is based on the prevalence of the pyrrolidine scaffold in drugs targeting these conditions.

These protocols are designed to serve as a robust starting point for researchers, scientists, and drug development professionals. They emphasize scientific integrity, ethical considerations, and the generation of reproducible data to guide further preclinical development.

Foundational Principles for In Vivo Evaluation

Before embarking on specific efficacy models, it is imperative to establish a foundational understanding of the compound's behavior in a biological system and to adhere to the highest ethical standards for animal welfare.

Animal Welfare and Ethical Guidelines

All research involving animals must be conducted with a clear scientific purpose and adhere to strict ethical guidelines to ensure humane treatment.[1][2] Key principles include:

-

Justification: The research's potential significance must justify the use of animals, and the number of animals used should be minimized.[1][3]

-

Compliance: All procedures must comply with applicable federal, state, and local laws and regulations, and be approved by an Institutional Animal Care and Use Committee (IACUC).[2]

-

The Three R's: Adherence to the principles of R eplacement (using non-animal alternatives where possible), R eduction (using the minimum number of animals necessary), and R efinement (minimizing animal suffering and improving welfare) is mandatory.[3]

Preliminary Pharmacokinetic (PK) and Toxicity Assessment

A preliminary understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety margin, is crucial for designing meaningful efficacy studies.[4][5]

-

Dose Formulation: The dihydrochloride salt form of the compound suggests good aqueous solubility. However, the stability and compatibility of the formulation for in vivo administration (e.g., in saline, PBS, or a specific vehicle) must be confirmed.

-

Maximum Tolerated Dose (MTD): A dose-escalation study in a small cohort of animals (e.g., mice or rats) should be conducted to determine the MTD. This involves administering increasing doses of the compound and monitoring for clinical signs of toxicity (e.g., weight loss, behavioral changes, morbidity). The MTD is a critical parameter for selecting dose levels in subsequent efficacy studies.

-

Pharmacokinetic Profiling: A preliminary PK study is recommended to understand the compound's half-life, bioavailability, and exposure levels in plasma and potentially in the target tissue.[4] This information is vital for designing a rational dosing schedule (e.g., once daily, twice daily) that ensures adequate target engagement.[6]

Application Area 1: Oncology

Scientific Rationale: The pyrrolidine scaffold is a key component of several successful anticancer agents. Its rigid, three-dimensional structure allows for precise orientation of functional groups to interact with biological targets like kinases or protein-protein interfaces. Therefore, it is a scientifically sound hypothesis that 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride may possess antitumor activity. The human tumor xenograft model is a foundational and widely used in vivo assay for the initial screening of potential anticancer drugs.[7][8][9]

Selected In Vivo Model: Cell Line-Derived Xenograft (CDX) Model

The CDX model involves the subcutaneous implantation of human cancer cell lines into immunodeficient mice.[10] This model is cost-effective, reproducible, and allows for a straightforward assessment of a compound's ability to inhibit tumor growth.[9][11]

Protocol: Subcutaneous Xenograft Efficacy Study

1. Animal Selection and Acclimatization:

- Species/Strain: Immunodeficient mice (e.g., Athymic Nude, SCID, or NSG). NSG mice are preferred for hematopoietic cell lines or if a minimal host immune response is critical.

- Age/Weight: 6-8 weeks old, 18-22 grams.

- Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) before study initiation.

2. Cell Line Selection and Implantation:

- Cell Line: Choose a well-characterized human cancer cell line relevant to a specific cancer type (e.g., A549 for lung cancer, MCF-7 for breast cancer, HCT116 for colon cancer).

- Cell Preparation: Culture cells under standard aseptic conditions. On the day of implantation, harvest cells during their logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Matrigel aids in tumor establishment.

- Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

3. Tumor Growth Monitoring and Group Randomization:

- Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

- Tumor Volume Calculation: Volume (mm³) = (Width² x Length) / 2.

- Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.

4. Dosing and Treatment Schedule:

- Groups:

- Group 1: Vehicle Control (the same formulation vehicle used for the test compound).

- Group 2: Test Compound (e.g., at one or more dose levels, such as MTD and 1/2 MTD).

- Group 3: Positive Control (a standard-of-care chemotherapy for the selected cell line, e.g., paclitaxel).

- Administration: Administer the compound via a clinically relevant route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)) based on its properties. The dosing schedule should be informed by preliminary PK data (e.g., daily for 21 days).

- Monitoring: Record body weight and clinical observations daily or 3 times per week to assess toxicity.

5. Study Endpoints and Tissue Collection:

- Primary Endpoint: Tumor Growth Inhibition (TGI). The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

- Toxicity Endpoint: Body weight loss exceeding 20% or other signs of severe morbidity may require euthanasia.

- Tissue Collection: At the end of the study, euthanize the animals. Excise the tumors, weigh them, and collect blood and other tissues as needed for pharmacokinetic or pharmacodynamic (biomarker) analysis.

Data Presentation

| Parameter | Description | Example |

| Animal Model | Species, strain, sex, age | Female Athymic Nude Mice, 6-8 weeks |

| Cell Line | Human cancer cell line used | HCT116 (Colon Carcinoma) |

| Implantation | Site and cell number | Subcutaneous, right flank; 5 x 10^6 cells |

| Treatment Groups | Vehicle, Test Compound, Positive Control | Vehicle (Saline, PO, QD), Compound X (50 mg/kg, PO, QD), Irinotecan (15 mg/kg, IP, Q4D) |

| Primary Endpoint | Tumor Volume (mm³) | Measured 3 times/week |

| Secondary Endpoint | Body Weight (g) | Measured 3 times/week |

| Study Duration | Length of the treatment period | 21 days |

Experimental Workflow

Caption: Workflow for a cell line-derived xenograft (CDX) efficacy study.

Application Area 2: Neuroprotection

Scientific Rationale: Many nitrogen-containing heterocyclic compounds, including pyrrolidine derivatives, can cross the blood-brain barrier and modulate CNS targets. This makes neuroprotection a plausible therapeutic area to investigate. Ischemic stroke is a leading cause of death and disability, and animal models that mimic this condition are crucial for testing potential neuroprotective agents.[12]

Selected In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is the most widely used animal model for focal cerebral ischemia.[12][13] It involves temporarily blocking the middle cerebral artery with an intraluminal filament, leading to an infarct in the brain region supplied by this artery. Reperfusion is achieved by withdrawing the filament, mimicking the clinical scenario of thrombolysis or thrombectomy.[14][15]

Protocol: tMCAO Model of Ischemic Stroke in Mice

1. Animal Preparation:

- Species/Strain: Male C57BL/6 mice.

- Weight: 22-28 grams.

- Anesthesia: Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of O₂ and N₂O. Maintain body temperature at 37°C using a heating pad.

2. Surgical Procedure:

- Incision: Place the mouse in a supine position, make a midline neck incision, and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

- Ligation: Ligate the distal end of the ECA. Place a temporary ligature around the CCA.

- Filament Insertion: Make a small incision in the ECA. Insert a silicone-coated 6-0 monofilament through the ECA into the ICA until it occludes the origin of the MCA (approximately 9-11 mm from the carotid bifurcation). A laser Doppler flowmeter can be used to confirm a successful occlusion (a drop in cerebral blood flow >70%).[15]

- Occlusion Period: Secure the filament in place and allow the animal to recover from anesthesia in a heated cage. The occlusion period is typically 60 minutes.

3. Reperfusion and Post-Operative Care:

- Reperfusion: After the occlusion period, re-anesthetize the mouse and gently withdraw the filament to allow for reperfusion. Suture the neck incision.

- Recovery: Administer subcutaneous saline for hydration and place the animal in a clean, warm cage for recovery. Provide soft, moistened food on the cage floor.

4. Neurological Assessment:

- Timing: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale where 0 is no deficit and 4 is severe deficit/circling).

5. Infarct Volume Measurement (at 24 or 48 hours):

- Euthanasia & Brain Collection: Euthanize the animal and carefully remove the brain.

- Staining: Slice the brain into 2 mm coronal sections and immerse them in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.[13][14] TTC stains viable tissue red, leaving the infarcted (damaged) tissue white.

- Quantification: Scan the stained sections and use image analysis software (e.g., ImageJ) to calculate the infarct volume, correcting for edema.

Data Presentation

| Parameter | Description | Example |

| Animal Model | Species, strain, sex, weight | Male C57BL/6 mice, 22-28g |

| Ischemia Model | Type and duration of occlusion | tMCAO, 60 minutes |

| Treatment Groups | Sham, Vehicle, Test Compound | Sham, Vehicle (Saline, IP), Compound X (30 mg/kg, IP, 30 min post-reperfusion) |

| Primary Endpoint | Infarct Volume (mm³) | Measured by TTC staining at 24h |

| Secondary Endpoint | Neurological Deficit Score | 5-point scale at 24h |

| Key Measurement | Cerebral Blood Flow Monitoring | Laser Doppler Flowmetry |

Experimental Workflow

Caption: Workflow for the transient Middle Cerebral Artery Occlusion (tMCAO) model.

Application Area 3: Anti-inflammatory and Analgesic Activity

Scientific Rationale: Inflammation is a fundamental pathological process in many diseases, and screening for anti-inflammatory properties is a common starting point for NCEs. The carrageenan-induced paw edema model is a classic, simple, and reliable method for evaluating the acute anti-inflammatory potential of a compound.[16][17][18]

Selected In Vivo Model: Carrageenan-Induced Paw Edema

This model involves injecting carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent, which induces a localized, acute, and well-characterized inflammatory response.[16][19] The resulting edema (swelling) is easily quantifiable and is used to assess the efficacy of anti-inflammatory drugs like NSAIDs.[17][20]

Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animal Selection and Acclimatization:

- Species/Strain: Male Sprague-Dawley or Wistar rats.

- Weight: 180-220 grams.

- Acclimatization: House animals for at least one week under standard conditions before the experiment.

2. Grouping and Baseline Measurement:

- Groups:

- Group 1: Vehicle Control (e.g., 1% Tween 80 in Saline).

- Group 2: Test Compound (at one or more dose levels).

- Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg).

- Baseline: Measure the volume of the right hind paw of each rat using a plethysmometer before any treatment. This is the 0-hour reading.

3. Drug Administration:

- Administer the vehicle, test compound, or positive control via the desired route (typically oral gavage) one hour before the carrageenan injection.

4. Induction of Inflammation:

- Inject 100 µL of a 1% w/v solution of lambda-carrageenan in sterile saline into the sub-plantar tissue of the right hind paw of each rat.

5. Measurement of Paw Edema:

- Measure the paw volume using the plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak inflammatory response typically occurs between 3 and 5 hours.[16]

6. Data Analysis:

- Calculate Edema: For each time point, the increase in paw volume is calculated as: (Paw volume at time 't') - (Paw volume at time 0).

- Calculate Percent Inhibition: The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group using the formula:

- % Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] x 100.

Data Presentation

| Parameter | Description | Example |

| Animal Model | Species, strain, sex, weight | Male Wistar rats, 180-220g |

| Inflammatory Agent | Agent and injection volume | 1% Lambda-Carrageenan, 100 µL |

| Treatment Groups | Vehicle, Test Compound, Positive Control | Vehicle (Saline, PO), Compound X (50 mg/kg, PO), Indomethacin (10 mg/kg, PO) |

| Dosing Schedule | Time of dosing relative to induction | 1 hour prior to carrageenan injection |

| Primary Endpoint | Paw Volume (mL) | Measured at 0, 1, 2, 3, 4, 5 hours |

| Calculated Endpoint | Percent Inhibition of Edema | Calculated at the time of peak edema |

Experimental Workflow

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

The in vivo evaluation of a novel chemical entity such as 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride requires a structured, hypothesis-driven approach. The protocols detailed in this guide for oncology, neuroprotection, and inflammation provide robust, well-validated models to conduct an initial screen of its therapeutic potential. Positive results in any of these models would provide a strong rationale for further investigation, including mechanism of action studies, optimization of the chemical structure, and more advanced, disease-specific animal models. It is critical that all experimental work is preceded by appropriate pharmacokinetic and safety assessments and is conducted under the highest ethical standards of animal care and use.

References

-

American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

-

National Research Council of Thailand. Ethical Principles and Guidelines for the Use of Animals. Retrieved from [Link]

-

Cho, S. Y., Kang, W., & Han, J. Y. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 21(2), 101–106. Retrieved from [Link]

-

Norecopa. (2025). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

-

The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

-

National Research Council of Thailand. Ethical Principles and Guidelines for the Use of Animals. Retrieved from [Link]

-

Kuriakose, M., & Zierath, D. (2011). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Visualized Experiments, (52), 2879. Retrieved from [Link]

-

Creative Bioarray. Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

-

JoVE. (2017). Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area. Retrieved from [Link]

-

Liu, Y., et al. (2023). Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. International Journal of Molecular Sciences, 24(13), 10899. Retrieved from [Link]

-

Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 56(1), 5-24. Retrieved from [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Charles River Laboratories. Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

-

JoVE. (2023). Establishing dMCAO Model in Mice. Retrieved from [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

-

JoVE. (2023). Transient Middle Cerebral Artery Occlusion Model of Stroke. Retrieved from [Link]

-

Das, S., et al. (2022). Role of animal models in biomedical research: a review. Journal of Advanced Veterinary and Animal Research, 9(3), 337–347. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (2017). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

-

Taylor & Francis Online. (2022). How necessary are animal models for modern drug discovery?. Retrieved from [Link]

-

Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772–1787. Retrieved from [Link]

-

International Journal of Research in Pharmaceutical and Chemical Sciences. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. Retrieved from [Link]

-

EUPATI Toolbox. Animal models. Retrieved from [Link]

Sources

- 1. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]

- 2. online225.psych.wisc.edu [online225.psych.wisc.edu]

- 3. forskningsetikk.no [forskningsetikk.no]

- 4. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrpc.com [ijrpc.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xenograft.org [xenograft.org]

- 9. ijpbs.com [ijpbs.com]

- 10. blog.crownbio.com [blog.crownbio.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jove.com [jove.com]

- 15. Transient Middle Cerebral Artery Occlusion Model of Stroke [jove.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 19. inotiv.com [inotiv.com]

- 20. criver.com [criver.com]

High-throughput screening protocols for 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride analogs

Application Note & Protocols

Topic: High-Throughput Screening Strategies for Novel 3-(Pyrrolidin-1-yl)oxan-4-amine Dihydrochloride Analogs

Introduction: Unlocking the Therapeutic Potential of Pyrrolidinyl-Oxanamine Scaffolds

The 3-(pyrrolidin-1-yl)oxan-4-amine scaffold represents a privileged chemical structure in modern medicinal chemistry. Its inherent stereochemical complexity, combined with the basic nitrogen atom, makes it a versatile core for interacting with a wide array of biological targets, most notably G-Protein Coupled Receptors (GPCRs) and ion channels. Analogs derived from this core are of significant interest for identifying novel therapeutics for indications ranging from neurodegenerative diseases to inflammatory disorders.

High-Throughput Screening (HTS) is the cornerstone of modern lead generation, enabling the rapid evaluation of large chemical libraries against specific biological targets. This document provides a comprehensive guide for researchers and drug development professionals on the design and implementation of robust HTS campaigns for novel analogs of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride. We will focus on two gold-standard, mechanistically distinct GPCR assays: a cell-based calcium flux assay for Gq-coupled pathways and a cAMP accumulation assay for Gs/Gi-coupled pathways. The protocols are designed to be self-validating, incorporating essential quality control metrics and explaining the scientific rationale behind key experimental choices.

Core Principles of the Screening Assays

The power of an HTS campaign lies in its ability to translate a complex biological event into a simple, measurable signal. For GPCRs, which constitute the largest family of drug targets, activation is typically transduced through intracellular second messengers like calcium ions (Ca²⁺) or cyclic adenosine monophosphate (cAMP).

-

Calcium Flux Assays (for Gq-coupled GPCRs): GPCRs that couple to the Gαq subunit activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid and significant increase in intracellular Ca²⁺ can be detected using fluorescent dyes that exhibit enhanced emission upon binding to calcium. This method is ideal for primary screening due to its high signal-to-background ratio and kinetic readout.

-

cAMP Accumulation Assays (for Gs/Gi-coupled GPCRs): GPCRs coupling to Gαs stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, Gαi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP. These changes can be quantified using various methods, including competitive immunoassays like Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme fragment complementation (EFC) based systems that generate a luminescent signal proportional to the amount of cAMP produced.

The following workflow provides a high-level overview of the proposed screening cascade.

Caption: High-level HTS workflow from library screening to hit confirmation.

Primary HTS Protocol: No-Wash Calcium Flux Assay

This protocol is designed for identifying modulators of a Gq-coupled GPCR expressed in HEK293 or CHO cells. The use of a "no-wash" dye formulation significantly simplifies the workflow, making it highly amenable to automation.

Materials and Reagents

| Reagent | Supplier (Example) | Purpose |

| HEK293/CHO cells expressing target GPCR | In-house/ATCC | Biological system for the assay. |

| Fluo-8 NW Calcium Assay Kit | AAT Bioquest | Fluorescent Ca²⁺ indicator dye and probenecid solution. Probenecid is an anion-exchange inhibitor that prevents the cells from pumping the dye out. |

| Assay Buffer (HBSS + 20 mM HEPES) | Thermo Fisher | Provides a stable physiological environment (pH, ionic strength) for the cells during the assay. |

| Agonist/Antagonist Control | Tocris/Sigma | Known ligand for the target GPCR to serve as a positive control. |

| DMSO (Assay Grade) | Sigma-Aldrich | Vehicle for dissolving compounds. |

| 384-well black, clear-bottom plates | Corning | Low-volume plates suitable for fluorescence reading from the bottom. |

Step-by-Step Methodology

-

Cell Plating:

-

Culture cells to ~80-90% confluency.

-

Harvest cells using a non-enzymatic dissociation buffer to preserve receptor integrity.

-

Centrifuge and resuspend cells in culture medium to a density of 200,000 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

-

Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Plate Preparation:

-

Prepare a 10 mM stock solution of each pyrrolidinyl-oxanamine analog in 100% DMSO.

-

Perform a serial dilution to create a range of concentrations for dose-response analysis on a separate plate. For primary screening, a single concentration (e.g., 10 µM) is typically used.

-

Prepare control wells:

-

Positive Control: A known agonist at its EC₈₀ concentration.

-

Negative Control: DMSO vehicle only (e.g., 0.1% final concentration).

-

-

-

Dye Loading:

-

Prepare the Fluo-8 dye-loading solution according to the manufacturer's protocol by mixing the dye concentrate with the provided probenecid solution and assay buffer.

-

Remove the cell culture medium from the cell plate.

-

Add 20 µL of the dye-loading solution to each well.

-

Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light. Causality: The initial 37°C incubation facilitates active transport of the dye ester into the cells, while the room temperature equilibration allows intracellular esterases to cleave the ester, trapping the active, calcium-sensitive form of the dye inside.

-

-

Assay Execution and Signal Reading:

-

Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handler.

-

Set the instrument to read fluorescence kinetically (Excitation: ~490 nm, Emission: ~525 nm).

-

Establish a stable baseline reading for 10-20 seconds.

-

The instrument then automatically adds 10 µL of compound/control from the compound plate to the cell plate.

-

Continue reading the fluorescence signal for 90-180 seconds to capture the peak calcium response.

-

Data Analysis and Quality Control

-

Response Calculation: The response is typically calculated as the maximum fluorescence intensity post-addition minus the baseline fluorescence.

-

Normalization: Normalize the data to the controls on each plate: % Activation = [(Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)] * 100

-

Quality Control (Z'-factor): The Z'-factor is a measure of assay robustness and is essential for validating an HTS campaign. Z' = 1 - [(3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

| Parameter | Formula | Acceptable Value |

| Signal-to-Background | Mean_Positive / Mean_Negative | > 5 |

| Z'-Factor | 1 - [3(SD_Pos + SD_Neg) / |Mean_Pos - Mean_Neg|] | 0.5 - 1.0 |

Secondary HTS Protocol: cAMP Accumulation Assay (HTRF)

This protocol is designed to confirm hits from the primary screen or to screen for modulators of Gs/Gi-coupled GPCRs. It uses the HTRF format, which is a robust ratiometric method that minimizes assay interference.

Principle of HTRF cAMP Assay

This competitive immunoassay uses a cAMP-specific antibody labeled with a Europium cryptate (the donor) and a cAMP analog labeled with a second fluorophore (the acceptor). In the absence of cellular cAMP, the donor and acceptor are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). When cellular cAMP is produced, it displaces the labeled cAMP analog, disrupting FRET. The signal is therefore inversely proportional to the amount of cAMP produced.

Caption: Principle of the competitive HTRF cAMP assay.

Step-by-Step Methodology

-

Cell Preparation & Stimulation:

-

Plate cells (e.g., 5,000 cells/well in a 384-well low-volume white plate) and incubate overnight as described in section 3.2.1.

-

Remove culture medium and replace with 10 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. Causality: PDE inhibitors prevent the degradation of cAMP, amplifying the signal and increasing the assay window.

-

Add 5 µL of the pyrrolidinyl-oxanamine analog or control.

-

For Gi Agonist Screening: Add 5 µL of an adenylyl cyclase activator like Forskolin to all wells (except negative control) to induce a high basal level of cAMP that can then be inhibited.

-

Incubate at room temperature for 30 minutes.

-

-

Cell Lysis and Detection:

-

Add 5 µL of the HTRF cAMP-acceptor conjugate (pre-diluted in lysis buffer) to each well.

-

Add 5 µL of the HTRF Antibody-Eu donor conjugate (pre-diluted in lysis buffer).

-

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

-

Signal Reading:

-

Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The HTRF ratio (665 nm / 620 nm) * 10,000 is calculated. This ratiometric measurement corrects for well-to-well variations and compound interference.

-

Data Analysis

-

The HTRF ratio is inversely proportional to the cAMP concentration.

-

Data can be converted to cAMP concentration using a standard curve generated with known amounts of cAMP.

-

For hit confirmation, dose-response curves are generated by plotting the HTRF ratio against the logarithm of the compound concentration, and IC₅₀/EC₅₀ values are determined using a four-parameter logistic fit.

Conclusion and Forward Path

The protocols detailed in this guide provide a robust framework for the high-throughput screening of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride analogs against GPCR targets. A primary calcium flux assay offers a rapid and cost-effective method for initial hit identification, while an orthogonal cAMP assay provides a reliable platform for hit confirmation and characterization of mechanism. Meticulous attention to quality control, particularly the Z'-factor, is paramount to ensure the integrity and reproducibility of the screening data. Confirmed hits from this cascade will serve as high-quality starting points for lead optimization programs, ultimately accelerating the discovery of new therapeutics.

References

-

Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

-

Gabriel, D., Vernier, M., Pfeifer, M. J., Dasen, B., & Gstaiger, M. (2003). High-throughput screening technologies for drug discovery. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

Troubleshooting & Optimization

Troubleshooting low yield in 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride synthesis

Topic: Troubleshooting Low Yield in 3-(Pyrrolidin-1-yl)oxan-4-amine Dihydrochloride Synthesis Content Type: Technical Support Center (Tier 3 Engineering Escalation)

Subject: Yield Optimization for Vicinal Diamines on Tetrahydropyran Scaffolds Status: Open | Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Synthesizing 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride (also known as 3-(pyrrolidin-1-yl)tetrahydropyran-4-amine) is deceptively difficult.[1] While it appears to be a standard functionalization of the tetrahydropyran (THP) ring, it suffers from two "silent yield killers": regio-scrambling during epoxide opening and neighboring group participation (NGP) during functional group interconversion.

This guide moves beyond standard protocols to address the mechanistic bottlenecks causing your low yields (<20%).

🛠️ Diagnostic Matrix: Identify Your Failure Mode

Before altering your protocol, match your observation to the likely chemical failure.

| Symptom | Observation | Root Cause | Recommended Fix |

| Regio-Isomer Soup | NMR shows complex splitting at C3/C4; inseparable mixtures.[1] | Epoxide Opening Bias: The ring oxygen's inductive effect is fighting steric control, leading to C3/C4 mixtures. | Switch to La(OTf)₃ catalyzed opening or use magnesium perchlorate .[1] |

| The "Hidden" Loss | Product disappears during mesylation/tosylation of the intermediate alcohol. | Aziridinium Formation: The pyrrolidine nitrogen attacks the activated alcohol, forming a bicyclic salt that degrades. | Abandon Mesylation. Switch to Swern Oxidation |

| The "Sticky Goo" | Final salt formation yields a hygroscopic oil/gum instead of a solid. | Hydration Shell: The 2HCl salt is extremely hygroscopic; water is trapped in the lattice. | Use anhydrous HCl in Dioxane + Et₂O antisolvent.[1] Avoid aqueous workups in the final step. |

| Low Mass Balance | Aqueous layer is basic; organic extraction yields nothing.[1] | Amine Solubility: The diamine free base is highly water-soluble.[1] | Use DCM/Isopropanol (3:1) for extraction or continuous extraction.[1] |

📉 Phase 1: The Upstream Trap (Epoxide Opening)

The most common starting material is 3,7-dioxabicyclo[4.1.0]heptane (3,4-epoxytetrahydropyran). Opening this ring with pyrrolidine is not straightforward.[1]

The Problem: Regioselectivity

Unlike a carbocyclic epoxide, the THP ether oxygen exerts an electronic influence.

-

Electronic Control: Favors attack at C4 (remote from the electronegative ring oxygen).

-

Steric Control: Favors attack at C3 (pseudo-axial attack).

If you run this in refluxing ethanol/methanol, you likely get a 60:40 mixture of the 3-pyrrolidinyl (desired) and 4-pyrrolidinyl (undesired) isomers.

The Fix: Lewis Acid Catalysis

Using a hard Lewis acid reinforces the regioselectivity toward the C3-attack (trans-diaxial opening), yielding the trans-3-(pyrrolidin-1-yl)tetrahydropyran-4-ol .

Recommended Protocol Adjustment:

-

Dissolve epoxide (1.0 eq) in anhydrous Acetonitrile.

-

Add LiClO₄ (Lithium Perchlorate, 1.0 eq) or La(OTf)₃ (5 mol%).[1]

-

Add Pyrrolidine (1.1 eq) at 0°C, then warm to RT.

-

Mechanism: The Lithium coordinates the epoxide oxygen, increasing electrophilicity and favoring the "anti-Baldwin" attack at C3.

⚠️ Phase 2: The "Yield Killer" (The Aziridinium Trap)

This is where 80% of syntheses fail.[1] You have the alcohol: trans-3-(pyrrolidin-1-yl)tetrahydropyran-4-ol .[1] You need to convert that –OH to an –NH₂.[1]

Why Standard Mesylation Fails

If you attempt to activate the alcohol (MsCl/TEA) to displace with Azide (NaN₃), the neighboring pyrrolidine nitrogen acts as an internal nucleophile.

-

The alcohol becomes a mesylate (-OMs).[1]

-

The pyrrolidine nitrogen (in close proximity) attacks the C4-OMs faster than the external azide.

-

Result: A bicyclic aziridinium ion .

-

Fate: This unstable ion hydrolyzes back to the alcohol (no reaction) or opens at the wrong carbon (scrambling), resulting in "tar" and low yields.

Visualizing the Trap

Caption: The "Dead End" mechanism where neighboring group participation prevents substitution.

The Solution: The "Oxidation-Reductive Amination" Detour

Avoid the leaving group entirely. By oxidizing the alcohol to a ketone, you remove the NGP risk and set up a clean reductive amination.

Step 1: Swern Oxidation (or Dess-Martin) [1]

-

Convert the trans-alcohol to 3-(pyrrolidin-1-yl)tetrahydropyran-4-one .[1]

-

Note: This

-amino ketone is sensitive.[1] Do not silica column.[1] Use crude in the next step immediately.

Step 2: Reductive Amination

-

Reagents: Ammonium Acetate (

, 10 eq), -

Solvent: Methanol (anhydrous).[1]

-